Physicochemical Differentiation: Computed Lipophilicity and Rotatable Bond Profile vs. Key Analogs
The presence of both a 4-methoxy group and a 2-pentyloxy chain results in a computed LogP of 4.95 and 9 rotatable bonds, distinct from simpler N-benzylanilines. For example, the core scaffold without the pentyloxy chain would have a significantly lower LogP, while a positional isomer with a 4-pentyloxy group ('MPBA') will exhibit a different molecular shape and electronic distribution . This data is derived from computed physicochemical properties, not from experimental measurement, and provides a baseline for comparing molecular complexity.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) and Rotatable Bond Count |
|---|---|
| Target Compound Data | Computed LogP = 4.95; 9 rotatable bonds |
| Comparator Or Baseline | Unsubstituted N-benzylaniline (LogP ~2.5-3.0; fewer rotatable bonds); Positional isomer (4-pentyloxy) with comparable LogP but different topological polar surface area (TPSA) |
| Quantified Difference | Approximately 100-fold higher computed lipophilicity vs. unsubstituted N-benzylaniline; distinct TPSA vs. positional isomers. |
| Conditions | In silico prediction using fragment-based methods (source: molbase.cn). |
Why This Matters
Lipophilicity and flexibility are primary determinants of membrane permeability and target promiscuity; these computed values differentiate this compound from less complex analogs for applications requiring specific physicochemical profiles.
